molecular formula C17H23N3O3S B11458073 Tert-butyl (2-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate

Tert-butyl (2-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate

Cat. No.: B11458073
M. Wt: 349.4 g/mol
InChI Key: BDLDZOHCDVSIHN-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a 3-methylphenylmethylsulfanyl group

Preparation Methods

The synthesis of TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the 3-methylphenylmethylsulfanyl group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the oxadiazole ring is replaced by the 3-methylphenylmethylsulfanyl group.

    Attachment of the ethyl chain: This can be done through alkylation reactions.

    Formation of the tert-butyl carbamate group: This is typically achieved by reacting the amine group with tert-butyl chloroformate under basic conditions

Chemical Reactions Analysis

TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions:

Scientific Research Applications

TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the sulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can be compared with other compounds containing the 1,3,4-oxadiazole ring or the tert-butyl carbamate group:

Similar compounds include:

This detailed article provides a comprehensive overview of TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C17H23N3O3S/c1-12-6-5-7-13(10-12)11-24-16-20-19-14(22-16)8-9-18-15(21)23-17(2,3)4/h5-7,10H,8-9,11H2,1-4H3,(H,18,21)

InChI Key

BDLDZOHCDVSIHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(O2)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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